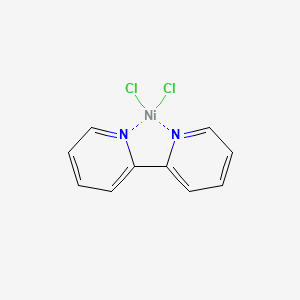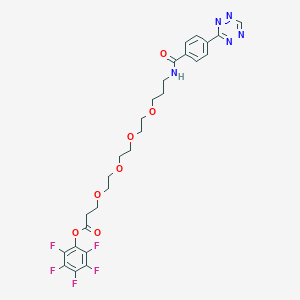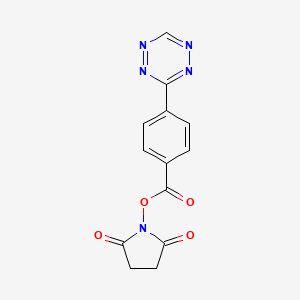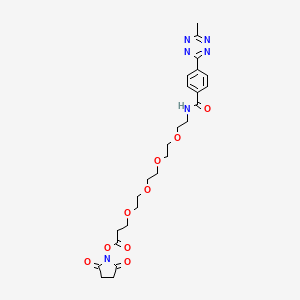
(2,2'-Bipyridine)nickel dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridine)nickel dichloride is an organometallic compound with the chemical formula C10H8Cl2N2Ni. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis. The compound typically appears as a pink to red-brown crystalline solid and is soluble in organic solvents like ethanol and dimethylformamide but insoluble in water .
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridine)nickel dichloride has a wide range of applications in scientific research:
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is often used as a transition metal catalyst in organic synthesis reactions .
Mode of Action
(2,2’-Bipyridine)nickeldichloride interacts with its targets through its ability to act as a catalyst. It facilitates various reactions such as cycloaddition of alkenes and addition reactions of unsaturated bonds . The exact mode of interaction can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
The compound plays a role in the synthesis of nickel nanoparticles. It undergoes thermal degradation to yield size-controlled nickel nanoparticles. This process involves the elimination of bipyridine, leading to coordinative unsaturation on the Ni(0) center, which paves the way for the formation of zero-valent nickel .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The result of the action of (2,2’-Bipyridine)nickeldichloride is the facilitation of various organic synthesis reactions. In the case of nanoparticle synthesis, it leads to the formation of size-controlled nickel nanoparticles .
Action Environment
The action, efficacy, and stability of (2,2’-Bipyridine)nickeldichloride can be influenced by environmental factors. For instance, it’s stable in air and water but may decompose at high temperatures . Additionally, the rate of heating and the flow rate of argon gas can affect the purity, particle size, and shape of the resulting nickel nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridine)nickel dichloride is generally synthesized by reacting 2,2’-bipyridine with nickel chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure stability .
Industrial Production Methods
Industrial production of (2,2’-Bipyridine)nickel dichloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and atmosphere, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)nickel dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments. These products are often used as catalysts in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4’-Dimethyl-2,2’-bipyridine)nickel dichloride: Similar in structure but with methyl groups on the bipyridine ligand, affecting its reactivity and stability.
(4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine)nickel dichloride: Contains bulky tert-butyl groups, which can influence its catalytic properties.
(2,2’-Bipyridine)diiodonickel(II): Similar coordination environment but with iodine ligands instead of chloride, affecting its reactivity.
Uniqueness
(2,2’-Bipyridine)nickel dichloride is unique due to its balance of stability and reactivity, making it a versatile catalyst in various chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes with different ligands sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRSAFGHPRHGG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)





